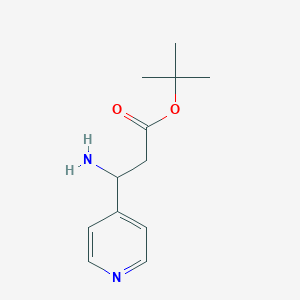
tert-butyl 3-amino-3-(pyridin-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-amino-3-(pyridin-4-yl)propanoate: is an organic compound with the molecular formula C12H18N2O2. It is a derivative of pyridine and is characterized by the presence of a tert-butyl ester group and an amino group attached to a propanoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-pyridin-4-ylpropanoate typically involves the esterification of 3-amino-3-pyridin-4-ylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-amino-3-pyridin-4-ylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl 3-amino-3-(pyridin-4-yl)propanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
Chemistry: tert-butyl 3-amino-3-(pyridin-4-yl)propanoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a ligand in coordination chemistry studies.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, tert-butyl 3-amino-3-pyridin-4-ylpropanoate can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-3-pyridin-4-ylpropanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- Tert-butyl 3-amino-3-pyridin-2-ylpropanoate
- Tert-butyl 3-amino-3-pyridin-5-ylpropanoate
- Tert-butyl 3-amino-3-pyridin-6-ylpropanoate
Uniqueness: tert-butyl 3-amino-3-(pyridin-4-yl)propanoate is unique due to the position of the amino group on the pyridine ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with other molecules. The specific arrangement of functional groups in tert-butyl 3-amino-3-pyridin-4-ylpropanoate can lead to distinct chemical and biological properties compared to its isomers.
Propriétés
Numéro CAS |
77742-24-6 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 |
Nom IUPAC |
tert-butyl 3-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)8-10(13)9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3 |
Clé InChI |
VECWZGKIELOINM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CC(C1=CC=NC=C1)N |
SMILES canonique |
CC(C)(C)OC(=O)CC(C1=CC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















